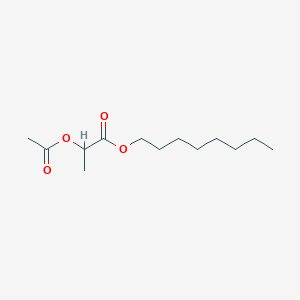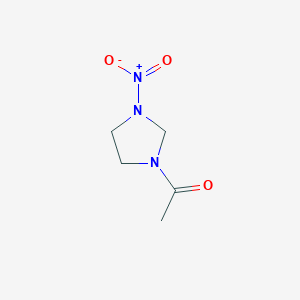
1-Acetyl-3-nitrotetrahydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-nitrotetrahydroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an acetyl group at the first position and a nitro group at the third position on the tetrahydroimidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Acetyl-3-nitrotetrahydroimidazole typically involves the nitration of tetrahydroimidazole derivatives. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as nickel or iron can facilitate the nitration process under milder conditions, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
1-Acetyl-3-nitrotetrahydroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Acetyl-3-nitrotetrahydroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-nitrotetrahydroimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This process can result in the inhibition of key enzymes or the disruption of cellular pathways, ultimately leading to the compound’s biological effects .
Comparison with Similar Compounds
1-Acetyl-3-nitrotetrahydroimidazole can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. These compounds share a similar imidazole core but differ in their substituents and overall structure. The presence of the acetyl group in this compound provides unique chemical properties and reactivity compared to its analogs .
Similar compounds include:
Metronidazole: Used as an antibiotic and antiprotozoal medication.
Tinidazole: Another antibiotic with similar uses to metronidazole.
Pretomanid: Used in the treatment of tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-(3-nitroimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C5H9N3O3/c1-5(9)6-2-3-7(4-6)8(10)11/h2-4H2,1H3 |
InChI Key |
YTAHAOJOTTWWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


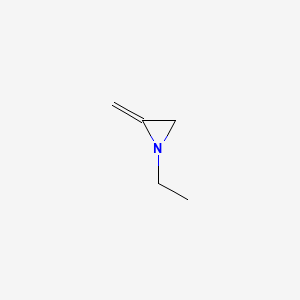
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)

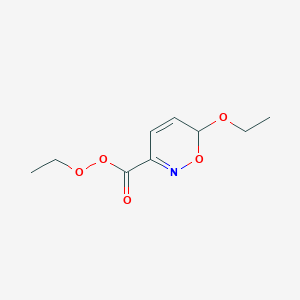
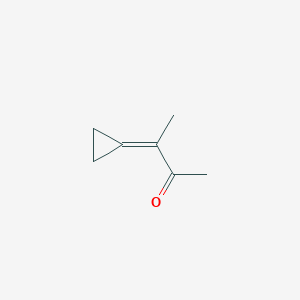

![Thymine,[methyl-3H]](/img/structure/B13805599.png)


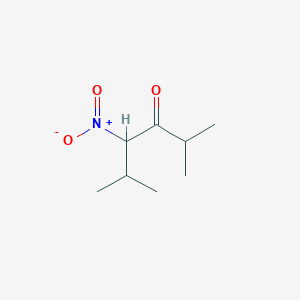
![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)

